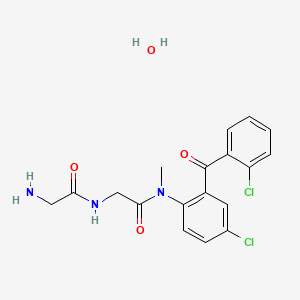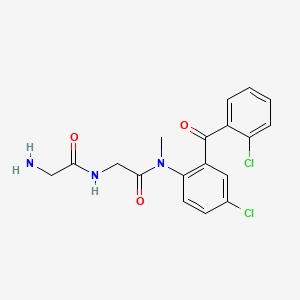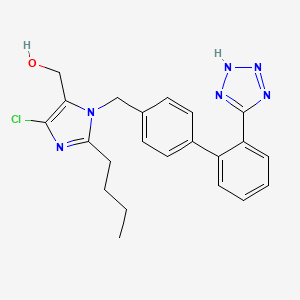![molecular formula C20H24N4O2S2 B1675203 4-[(2E)-3-phenylprop-2-en-1-yl]-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide CAS No. 664969-54-4](/img/structure/B1675203.png)
4-[(2E)-3-phenylprop-2-en-1-yl]-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide
説明
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s class (e.g., amine, ester, ketone) is also identified based on its functional groups.
Synthesis Analysis
This involves outlining the steps, reagents, and conditions needed to synthesize the compound from readily available starting materials. The yield and purity of the product are also important considerations.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of the compound. These techniques provide information on the compound’s atomic arrangement, functional groups, and molecular weight.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. The compound’s reactivity can be predicted based on its functional groups and the conditions under which it reacts.Physical And Chemical Properties Analysis
The compound’s physical and chemical properties (e.g., melting point, boiling point, solubility, acidity or basicity) can be determined through various experimental procedures.科学的研究の応用
Arylpiperazine Derivatives in Clinical Application
Arylpiperazine derivatives have made significant strides in clinical applications, primarily targeting mental health disorders such as depression, psychosis, and anxiety. These compounds, including well-known drugs like buspirone, nefazodone, and trazodone, undergo extensive metabolism, exhibiting a variety of effects primarily related to serotonin receptors. Their metabolism and systemic disposition highlight their potential for therapeutic use and underscore the importance of understanding their pharmacokinetic profiles (S. Caccia, 2007).
Piperazine Derivatives in Therapeutic Use
Piperazine, a core structural component in many therapeutic agents, showcases the versatility of this scaffold in drug design. It is found in a wide array of drugs with diverse therapeutic uses, including antipsychotic, antidepressant, anticancer, and antiviral applications. The modification of the piperazine nucleus has led to significant advancements in medicinal chemistry, providing insights into the design of new drug-like molecules with enhanced pharmacokinetic and pharmacodynamic properties (A. Rathi et al., 2016).
Antibody-Based Methods for Analysis
Antibody-based analytical methods have been widely applied in environmental and food research, showcasing the adaptability of these techniques in detecting various compounds, including those related to arylpiperazine derivatives. Such applications underscore the potential of arylpiperazine and its analogs in contributing to the development of sensitive and specific assays for a broad range of substances (M. Fránek & K. Hruška, 2018).
Ligands for D2-like Receptors
Arylcycloalkylamines, including phenyl piperidines and piperazines, have been identified as key pharmacophoric groups in antipsychotic agents. These compounds' interactions with D2-like receptors highlight the role of arylalkyl substituents in enhancing potency and selectivity, suggesting their potential in developing targeted therapies for psychiatric conditions (D. Sikazwe et al., 2009).
Safety And Hazards
The compound’s safety data sheet (SDS) provides information on its hazards, handling precautions, and first aid measures. Experimental studies may also be conducted to assess the compound’s toxicity.
将来の方向性
This involves identifying areas of further research. For example, if the compound is a drug candidate, future studies may involve improving its synthesis, optimizing its pharmacokinetic properties, or conducting clinical trials.
特性
IUPAC Name |
4-[(E)-3-phenylprop-2-enyl]-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S2/c21-28(25,26)19-10-8-18(9-11-19)22-20(27)24-15-13-23(14-16-24)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16H2,(H,22,27)(H2,21,25,26)/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQIFHLBPBLRRM-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2E)-3-phenylprop-2-en-1-yl]-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



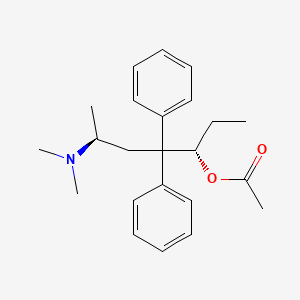
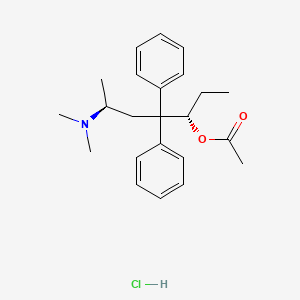
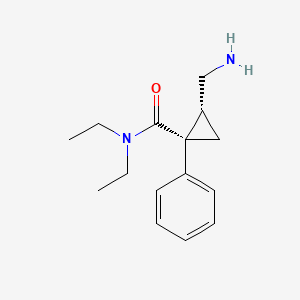
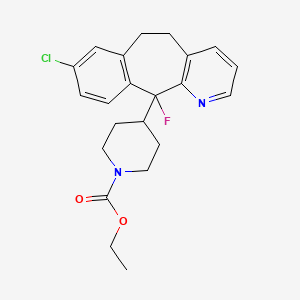
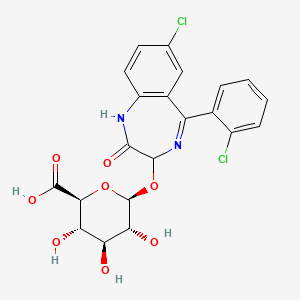
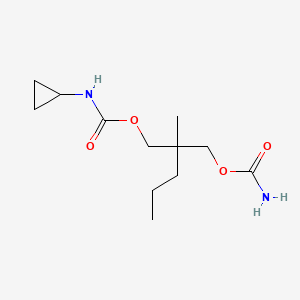
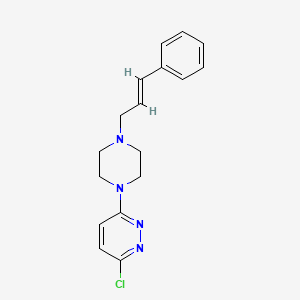
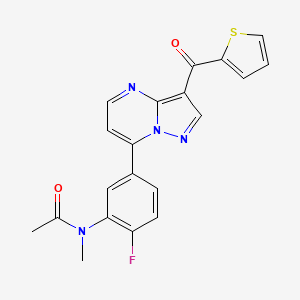
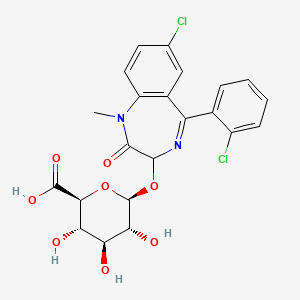
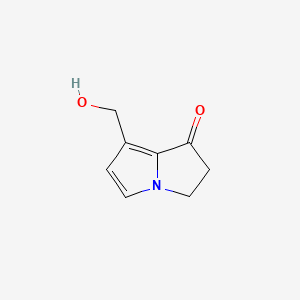
![(1S,8R)-5-[2-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-3,4,6-triazatricyclo[6.3.0.02,6]undeca-2,4-diene](/img/structure/B1675142.png)
